4-chloro-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
Description
4-Chloro-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a heterocyclic compound characterized by a fused pyrazolo-oxazine core substituted with a pyridinyl group and a chlorophenol moiety. Its structural complexity arises from the benzo[e]pyrazolo[1,5-c][1,3]oxazin scaffold, which combines pyrazole and oxazine rings fused to a benzene ring. The compound’s synthesis likely involves multi-component reactions or cyclization strategies, as seen in analogous pyrazolo-oxazine derivatives .
Properties
IUPAC Name |
4-chloro-2-(5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c22-13-8-9-19(26)15(11-13)17-12-18-14-5-1-2-7-20(14)27-21(25(18)24-17)16-6-3-4-10-23-16/h1-11,18,21,26H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAVQKQEZPAXGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=C(C=CC(=C4)Cl)O)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
Similar compounds have shown to inhibit cdk2, leading to alterations in cell cycle progression. This inhibition could potentially result in the induction of apoptosis within cells.
Biochemical Pathways
Compounds with similar structures have been shown to affect the cell cycle progression by inhibiting cdk2. This inhibition can lead to apoptosis, a form of programmed cell death.
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity.
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines. For instance, they have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively).
Biological Activity
4-chloro-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex organic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This compound has attracted attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammation.
Chemical Structure and Properties
The molecular formula of this compound is C21H16ClN3O2, with a molecular weight of 377.83 g/mol. It contains a chloro substituent and a pyridine moiety, which are critical for its biological activity. The structure can be represented as follows:
Anticancer Properties
Research indicates that compounds containing the pyrazolo[1,5-c][1,3]oxazine core exhibit significant anticancer activity. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. The compound is believed to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in various cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is notable. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies have demonstrated that certain pyrazole derivatives exhibit selective COX-2 inhibition with promising anti-inflammatory activity comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antioxidant Activity
Antioxidant properties have also been reported for related pyrazole compounds. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders . The antioxidant activity is typically assessed using assays such as ABTS and DPPH.
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and inflammation.
- Signal Transduction Modulation : It alters signaling pathways that regulate apoptosis and cell survival.
Study on Anticancer Activity
In a study involving various cancer cell lines (HeLa and DU 205), the synthesized pyrazolo derivatives showed significant cytotoxic effects with IC50 values indicating potent activity against these cells. The mechanism was attributed to the inhibition of CDK2 and subsequent induction of apoptosis .
Study on Anti-inflammatory Effects
Another study evaluated the anti-inflammatory effects of related compounds in animal models. The results indicated a marked reduction in edema when treated with the pyrazolo derivatives compared to controls. The study concluded that these compounds could serve as potential therapeutic agents for inflammatory diseases .
Data Tables
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-chloro-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol exhibit significant anticancer properties. They have been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy .
Enzyme Inhibition
The compound has demonstrated the ability to inhibit specific enzymes involved in critical biochemical pathways. For example, it can affect signaling pathways associated with cell proliferation and survival by targeting kinases and phosphatases . This property makes it valuable in developing drugs aimed at diseases characterized by dysregulated cell growth.
Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity. The structural characteristics that allow for enzyme inhibition could also extend to disrupting microbial growth pathways, although more research is needed to confirm these effects .
Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include:
- Condensation Reactions: These reactions are used to form the pyrazolo[1,5-c][1,3]oxazine core.
- Cyclization Reactions: Essential for constructing the complex ring structure.
The use of organic solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) is common in these synthetic pathways .
Case Study 1: Inhibition of CDK2
A study highlighted the compound's effectiveness in inhibiting CDK2 activity in vitro. The results showed a dose-dependent response in cancer cell lines treated with varying concentrations of the compound. This study supports its potential as an anticancer agent .
Case Study 2: Antimicrobial Screening
In another investigation, derivatives based on the pyrazolo[1,5-c][1,3]oxazine framework were screened for antimicrobial activity against various bacterial strains. The findings indicated that certain modifications led to enhanced activity compared to standard antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 4-chloro-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is best understood through comparison with related compounds. Below is a detailed analysis:
Structural Analogues
Key Comparative Insights
Pyridine Substitution Position :
- The target compound’s pyridin-2-yl group (vs. pyridin-4-yl in ) may influence binding specificity. Pyridin-2-yl’s nitrogen orientation enhances hydrogen bonding with targets like kinases or proteases.
Phenol vs. Fluorophenyl/Methoxy Groups: The hydroxyl group in the target compound offers hydrogen-bond donor capacity, contrasting with the electron-withdrawing fluorine in or the lipophilic methoxy in . This difference impacts solubility and target affinity.
Core Heterocycle Variations: Pyrazolo-oxazine (target) vs. pyrazolo-pyrimidinone (): The oxazine ring in the target may confer greater conformational rigidity, affecting pharmacokinetics.
Biological Activity Trends :
- Compounds with halogenated aromatic groups (e.g., 4-chlorophenyl in ) show enhanced metabolic stability, while hydroxyl or methoxy groups (target, ) improve solubility but may reduce membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
